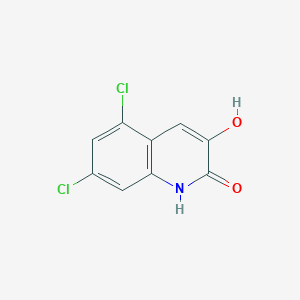
5,7-dichloro-3-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-dichloro-3-hydroxyquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Mechanism and Efficacy
Research indicates that derivatives of 8-hydroxyquinoline, including 5,7-dichloro-3-hydroxyquinolin-2(1H)-one, possess significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain derivatives exhibit higher antibacterial activity compared to standard antibiotics like penicillin and norfloxacin .
Case Study: Antibacterial Testing
In a study assessing the antibacterial efficacy of synthesized quinoline derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, suggesting their potential as effective antibacterial agents .
Anticancer Properties
In Vitro Studies
The anticancer potential of this compound has been evaluated against several cancer cell lines. A notable study reported its activity against human lung carcinoma (A-549) and hepatocellular carcinoma (HepG2) cell lines. The compound demonstrated an IC50 value of 5.6 mM against A-549 cells, indicating its effectiveness in inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly affect the anticancer activity of these compounds. For example, substituting different groups on the quinoline scaffold has led to variations in potency against various cancer types . This insight is critical for designing new derivatives with enhanced therapeutic efficacy.
Neuroprotective Applications
Role as Iron Chelators
Compounds like this compound are known for their ability to chelate iron ions, which is particularly beneficial in neurodegenerative diseases such as Alzheimer's disease. The chelation of iron can reduce oxidative stress and prevent neuronal damage .
Case Study: Amyloid Beta Aggregation Inhibition
A study focused on the inhibition of amyloid beta (Aβ) aggregation showed that certain derivatives containing the 8-hydroxyquinoline moiety effectively reduced protein aggregation in neuronal cells. This suggests a promising application in treating Alzheimer's disease by potentially preventing plaque formation associated with neurodegeneration .
Synthesis and Development
Synthetic Methods
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Recent advances highlight methods such as microwave-assisted synthesis and multistep protocols that enhance efficiency while maintaining high yields .
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Microwave-assisted | Up to 90% | Faster reaction times |
| Multistep synthesis | Varies | Allows for diverse modifications |
特性
CAS番号 |
176170-12-0 |
|---|---|
分子式 |
C9H5Cl2NO2 |
分子量 |
230.04 g/mol |
IUPAC名 |
5,7-dichloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14) |
InChIキー |
BYQGONOAAITQHT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
正規SMILES |
C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl |
同義語 |
5,7-dichloro-3-hydroxyquinolin-2(1H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















